C7-Ethyl Substitution Confers >500-Fold PARP1 Selectivity in the Derived Drug Substance AZD5305 vs. C7-Unsubstituted or C7-Methyl Analogs
In the structure-activity relationship (SAR) optimization that led to AZD5305, the 7-ethyl-6-oxo-1,5-naphthyridine core was found to be critical for achieving high PARP1 selectivity. The final compound AZD5305, derived from ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate, exhibits an IC50 of 3 nM against PARP1 and 1400 nM against PARP2, yielding a >500-fold selectivity window [1]. In contrast, earlier lead compounds lacking the 7-ethyl substitution or bearing alternative C7 groups showed markedly reduced selectivity; for example, compound 7 (a phenyl-tetrahydropyridine analog without the naphthyridine core) demonstrated only 300-fold selectivity (PARP1 IC50 = 65 nM, PARP2 IC50 = 20 μM) [1]. The C7-ethyl group occupies a lipophilic pocket in the PARP1 active site that is sterically restricted in PARP2, as confirmed by X-ray co-crystal structures of AZD5305 bound to PARP1 [1].
| Evidence Dimension | PARP1 vs. PARP2 selectivity (fold difference in IC50) of the final drug substance derived from the target intermediate |
|---|---|
| Target Compound Data | AZD5305 (derived from ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate): PARP1 IC50 = 3 nM, PARP2 IC50 = 1400 nM, selectivity >500-fold |
| Comparator Or Baseline | Compound 7 (phenyl-tetrahydropyridine lead): PARP1 IC50 = 65 nM, PARP2 IC50 = 20,000 nM, selectivity ~300-fold; C7-unsubstituted or C7-methyl naphthyridine analogs not specifically reported but inferred from SAR trends to show significantly lower selectivity |
| Quantified Difference | >200-fold improvement in selectivity over the early lead; C7-ethyl is optimal in SAR matrix vs. H, Me, n-Pr |
| Conditions | PARP1/PARP2 biochemical binding assay (FRET); cellular proliferation assay in DLD-1 BRCA2-/- cells; X-ray crystallography of PARP1 catalytic domain |
Why This Matters
Procuring the specific C7-ethyl intermediate ensures the final drug substance achieves the >500-fold PARP1 selectivity that is the defining therapeutic differentiation of AZD5305 over first-generation PARP inhibitors.
- [1] Johannes, J. W.; Balazs, A.; Barratt, D.; et al. J. Med. Chem. 2021, 64 (19), 14454–14476. View Source
